2-[5-(2-Phenoxyethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine
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Overview
Description
2-[5-(2-Phenoxyethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that includes a pyridine ring, a trifluoromethyl group, and a phenoxyethanesulfonyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Phenoxyethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrolo[3,4-c]pyrrole core: This can be achieved through the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles.
Introduction of the phenoxyethanesulfonyl group: This step involves the reaction of the pyrrolo[3,4-c]pyrrole intermediate with phenoxyethanesulfonyl chloride under basic conditions.
Addition of the trifluoromethyl group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Phenoxyethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyethanesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[5-(2-Phenoxyethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: It can act as a ligand for sigma-2 receptors, which are implicated in various diseases such as cancer, Alzheimer’s disease, and schizophrenia.
Materials Science: The compound can be used in the synthesis of high-performance polymers for organic thin film transistors and organic photovoltaics.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[5-(2-Phenoxyethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets:
Sigma-2 Receptors: The compound binds to sigma-2 receptors, which are involved in cellular processes such as apoptosis, cell proliferation, and cholesterol homeostasis.
Pathways: The binding of the compound to sigma-2 receptors can modulate various signaling pathways, leading to therapeutic effects in diseases like cancer and neurodegenerative disorders.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-(5-arylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethyl)-γ-butyrolactone
- Poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-co-thieno[3,2-b]thiophene)
Uniqueness
2-[5-(2-Phenoxyethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine is unique due to its combination of a pyridine ring, a trifluoromethyl group, and a phenoxyethanesulfonyl group. This unique structure allows it to interact with specific molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H22F3N3O3S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
5-(2-phenoxyethylsulfonyl)-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C20H22F3N3O3S/c21-20(22,23)17-6-7-19(24-10-17)25-11-15-13-26(14-16(15)12-25)30(27,28)9-8-29-18-4-2-1-3-5-18/h1-7,10,15-16H,8-9,11-14H2 |
InChI Key |
VHNDDABPJPEIAS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=C(C=C3)C(F)(F)F)S(=O)(=O)CCOC4=CC=CC=C4 |
Origin of Product |
United States |
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